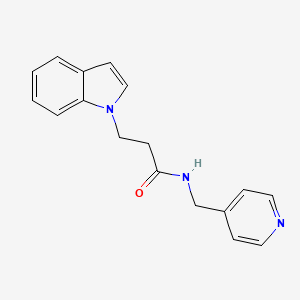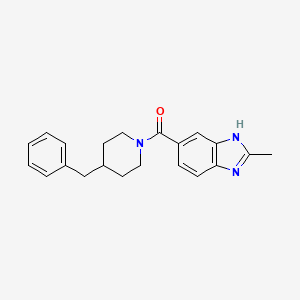![molecular formula C18H14ClN3O3S2 B14955037 2-(6-chloro-1H-indol-1-yl)-N-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B14955037.png)
2-(6-chloro-1H-indol-1-yl)-N-[5-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-CHLORO-1H-INDOL-1-YL)-N-(5-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-CHLORO-1H-INDOL-1-YL)-N-(5-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis or other methods.
Chlorination: Introduction of the chlorine atom at the 6-position of the indole ring.
Formation of the Benzothiazole Ring: This can be synthesized through cyclization reactions involving thiourea and ortho-substituted anilines.
Coupling Reaction: The indole and benzothiazole moieties are coupled through an amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or benzothiazole rings.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the chlorine or other substituents.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, H2O2, or other peroxides.
Reducing Agents: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be used to study the effects of indole derivatives on cellular processes. It could serve as a probe or inhibitor in biochemical assays.
Medicine
Medicinally, indole derivatives are often explored for their potential as therapeutic agents. This compound could be investigated for its activity against specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or DNA. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Indol-3-yl)-N-(5-methyl-1,3-benzothiazol-2-yl)acetamide
- 2-(5-Bromo-1H-indol-3-yl)-N-(5-methanesulfonyl-1,3-benzothiazol-2-yl)acetamide
Uniqueness
The unique combination of the indole and benzothiazole rings, along with the specific substituents like chlorine and methanesulfonyl groups, may confer distinct biological activities and chemical properties. This uniqueness can be leveraged in various applications, making it a compound of interest in multiple fields.
Properties
Molecular Formula |
C18H14ClN3O3S2 |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
2-(6-chloroindol-1-yl)-N-(5-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H14ClN3O3S2/c1-27(24,25)13-4-5-16-14(9-13)20-18(26-16)21-17(23)10-22-7-6-11-2-3-12(19)8-15(11)22/h2-9H,10H2,1H3,(H,20,21,23) |
InChI Key |
JCHFPNAGYYZUSR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)SC(=N2)NC(=O)CN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-methyl-2-oxo-4-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B14954961.png)
![4-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}butanoic acid](/img/structure/B14954965.png)
![N-[2-({2-[(4-fluorophenyl)sulfonyl]ethyl}amino)-2-oxoethyl]-2-pyrazinecarboxamide](/img/structure/B14954968.png)
-yl)methanone](/img/structure/B14954975.png)

![3-isopropyl-5-{(Z)-1-[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B14954996.png)
![4-chloro-N-(4-methoxyphenyl)-N-{[3-(trifluoromethyl)phenyl]sulfonyl}benzamide](/img/structure/B14955009.png)
![3-hydroxy-1-(2-methoxyethyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14955017.png)
![2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B14955027.png)
![2-(4-Tert-butylphenyl)-5-[(pyridin-4-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B14955032.png)
![4-chloro-N-[2-{[(4-nitrophenyl)carbonyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]benzamide](/img/structure/B14955038.png)
![4-[(4-benzhydrylpiperazino)methyl]-7-methyl-2H-chromen-2-one](/img/structure/B14955040.png)

![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B14955052.png)
